Computational LogP as a Differentiator for Lipophilicity and Material Compatibility
The computed octanol-water partition coefficient (LogP) provides a key differentiating factor for predicting the behavior of 2-[Cyclohexyl(methyl)amino]ethan-1-ol in non-polar environments compared to a smaller, more polar analog. The target compound exhibits a LogP value of 1.2432, indicating significantly higher lipophilicity than N,N-dimethylethanolamine (DMEA), which has an experimental LogP of -0.55 . This difference suggests superior solubility in and interaction with hydrophobic media.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.2432 (Computed) |
| Comparator Or Baseline | N,N-Dimethylethanolamine (DMEA); -0.55 (Experimental) |
| Quantified Difference | A positive difference of 1.79 LogP units (approximately 62-fold higher partition coefficient) |
| Conditions | Computational prediction vs. experimental determination |
Why This Matters
This quantitative difference is critical for procurement in applications requiring an additive with greater solubility and retention in non-aqueous or oil-based formulations, such as lubricants and corrosion inhibitors.
- [1] PubChem. (n.d.). N,N-Dimethylethanolamine, CID 7902. Chemical and Physical Properties. View Source
